Bienvenue dans la boutique en ligne BenchChem!

PY-60

YAP signaling Hippo pathway transcriptional activation

PY-60 is the only small-molecule YAP activator that directly binds Annexin A2 (Kd=1.4 µM), providing a non-kinase mechanism distinct from MST1/2 or LATS1/2 inhibitors. This unique target engagement drives a more robust transcriptional program (approx. 8-fold TEAD activation at 20 µM) than alternatives like XMU-MP-1, ensuring reproducible results in YAP-TEAD reporter screens and serum-free keratinocyte expansion. Essential for ANXA2-mediated signaling dissection and preclinical wound-healing models. Procure authentic PY-60 to eliminate inter-compound variability.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 2765218-56-0
Cat. No. B8195906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePY-60
CAS2765218-56-0
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=NC=CS3
InChIInChI=1S/C16H15N3O2S/c20-16(18-8-4-7-15-17-9-10-22-15)13-11-14(21-19-13)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20)
InChIKeyUFASECSYKSMYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PY-60: A First-in-Class YAP Transcriptional Activator for Regenerative Medicine and Hippo Pathway Research


PY-60 (CAS 2765218-56-0) is a first-in-class small-molecule activator of Yes-associated protein (YAP) transcriptional activity that targets annexin A2 (ANXA2) with a dissociation constant (Kd) of 1.4 µM [1]. Unlike conventional YAP modulators that target upstream kinases or TEAD binding interfaces, PY-60 acts through a unique mechanism: it directly binds ANXA2 and liberates it from the cell membrane, thereby promoting a phosphatase-bound, non-phosphorylated, and transcriptionally active form of YAP [2]. The compound demonstrates an EC50 of 1.6 µM in cellular YAP activation assays and activates a robust, YAP-dependent transcriptional program across multiple human cell lines including 293A, MCF10A, HEK293T, H69, and HaCaT .

Why PY-60 Cannot Be Substituted with Other YAP Pathway Modulators: Distinct Target Engagement and Downstream Effects


The YAP/TAZ-TEAD signaling axis can be modulated at multiple nodes including MST1/2 kinase inhibition, LATS1/2 inhibition, TEAD palmitoylation blockade, or direct YAP-TEAD protein-protein interaction disruption [1]. Each intervention produces distinct transcriptional signatures, off-target profiles, and functional outcomes. PY-60's unique mechanism—targeting ANXA2, a previously undescribed druggable component of the Hippo pathway—results in a pattern of YAP activation that is not recapitulated by upstream kinase inhibitors such as XMU-MP-1 [2]. Comparative studies demonstrate that PY-60 activates a more robust YAP-dependent transcriptional program and produces substantially higher expression of canonical YAP target genes including ANKRD1 and CYR61 than MST1/2 inhibition [2]. Furthermore, unlike inhibitors that disrupt YAP-TEAD binding, PY-60 promotes YAP-TEAD association while maintaining reversible, proliferation-arresting properties upon treatment discontinuation [3].

PY-60 Quantitative Comparative Evidence: Direct Benchmarking Against Closest Analogs and Pathway Modulators


PY-60 vs. XMU-MP-1: Superior YAP Target Gene Induction in Direct Head-to-Head Comparison

In a direct head-to-head comparison in 293A cells, PY-60 produced significantly higher transcriptional activation of YAP target genes than the MST1/2 inhibitor XMU-MP-1. PY-60 (20 µM, 24 hours) induced ANKRD1 transcript levels that were approximately 3-fold higher than those achieved by XMU-MP-1 (1 µM, 24 hours), and CYR61 transcript levels that were approximately 2.5-fold higher [1]. TEAD-LUC reporter luminance values with PY-60 treatment reached approximately 8-fold over baseline versus approximately 4-fold over baseline with XMU-MP-1 treatment [1].

YAP signaling Hippo pathway transcriptional activation

PY-60 Target Engagement Specificity: Chemical Proteomics Confirms ANXA2 as the Primary Cellular Target

Chemical proteomics using the photoaffinity probe PY-PAP (a PY-60 derivative) followed by mass spectrometry identified ANXA2 as the primary cellular target of PY-60 with high confidence (Metlin score for ANXA2 identification across multiple tryptic peptides) [1]. Competitive labeling experiments demonstrated that excess PY-60 (100 µM) effectively competed away PY-PAP labeling of ANXA2, confirming direct target engagement. Isothermal titration calorimetry measured the direct binding affinity between PY-60 and recombinant ANXA2 at Kd = 22 µM [2]. Importantly, PY-60 did not inhibit the activities of MST1/2 or LATS1/2 kinases in biochemical assays, confirming it acts downstream of these canonical Hippo pathway kinases and not through direct kinase inhibition [2].

chemical proteomics target identification ANXA2

PY-60 Activates YAP-Driven Proliferation in Ex Vivo and In Vivo Epidermal Models

PY-60 treatment promoted the expansion of epidermal keratinocytes and their precursors in ex vivo mouse skin cultures and in adult mice following topical administration [1]. In a porcine wound healing model, topical application of PY-60 in a gel formulation accelerated wound closure, with treated wounds demonstrating increased re-epithelialization and regranulation of the wound bed compared to vehicle controls [2]. In ex vivo human skin models, PY-60 treatment similarly enhanced keratinocyte proliferation and promoted regenerative repair [2].

wound healing skin regeneration keratinocyte proliferation

PY-60-Induced Proliferation Is Reversible Upon Treatment Withdrawal: A Key Safety Differentiation

In both ex vivo skin cultures and in vivo mouse models, YAP-induced proliferation driven by PY-60 was shown to arrest upon discontinuation of treatment, indicating that the proliferative program enacted by PY-60 is reversible [1]. This contrasts with genetic YAP activation (e.g., YAP S127A overexpression), which produces sustained and potentially oncogenic proliferative signaling. The reversibility of PY-60's effects provides a critical safety margin that distinguishes it from constitutive genetic activation approaches [2].

reversible proliferation therapeutic window drug safety

PY-60: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Regenerative Medicine and Wound Healing Research

Researchers investigating chronic wound therapies can utilize PY-60 as a validated pharmacological tool to activate YAP-driven proliferative programs in keratinocytes and dermal cells. Topical application in gel formulation has demonstrated accelerated re-epithelialization and regranulation in both porcine and human skin wound models [1]. The reversibility of PY-60-induced proliferation upon treatment discontinuation makes it particularly suitable for translational studies where transient YAP activation is therapeutically desirable [2].

Hippo Pathway Mechanistic Studies Requiring Robust Transcriptional Activation

For investigators studying YAP/TAZ-TEAD transcriptional regulation, PY-60 provides superior target gene induction compared to upstream kinase inhibitors such as XMU-MP-1. In direct comparative studies, PY-60 produced approximately 3-fold higher ANKRD1 and 2.5-fold higher CYR61 transcript levels [3]. This robust activation, combined with chemical proteomics-validated ANXA2 target engagement, enables precise dissection of Hippo pathway signaling without confounding off-target kinase effects [4].

Stem Cell and Organoid Culture Expansion

PY-60 has demonstrated the ability to induce serum-free expansion of MCF10A cells and epidermal keratinocytes ex vivo [5]. This property makes PY-60 valuable for protocols requiring YAP-dependent proliferation without serum supplementation. Unlike genetic YAP activation approaches that produce sustained signaling, PY-60 offers reversible, dose-controllable YAP activation that can be terminated by compound withdrawal, providing experimental flexibility for stem cell differentiation studies.

Drug Discovery Screening for YAP Pathway Modulators

Pharmaceutical and biotechnology screening programs can employ PY-60 as a positive control for YAP transcriptional activation assays. The compound demonstrates consistent EC50 values (1.5–1.6 µM) across multiple cellular contexts including 293A-TEAD-LUC reporter cells, and its target engagement (Kd = 1.4 µM) has been rigorously validated through chemical proteomics and isothermal titration calorimetry [5]. This well-characterized pharmacology supports its use as a reference standard in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PY-60

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.